molecular formula C9H13NOS B12592540 2-(Cyclohexylsulfanyl)-3-hydroxyprop-2-enenitrile CAS No. 345581-26-2

2-(Cyclohexylsulfanyl)-3-hydroxyprop-2-enenitrile

Cat. No.: B12592540
CAS No.: 345581-26-2
M. Wt: 183.27 g/mol
InChI Key: LWKKYTCDMAPOTA-UHFFFAOYSA-N
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Description

2-(Cyclohexylsulfanyl)-3-hydroxyprop-2-enenitrile is an organic compound characterized by the presence of a cyclohexylsulfanyl group attached to a hydroxyprop-2-enenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylsulfanyl)-3-hydroxyprop-2-enenitrile typically involves the reaction of cyclohexylthiol with an appropriate propenenitrile derivative under controlled conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the thiol, followed by nucleophilic addition to the propenenitrile. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylsulfanyl)-3-hydroxyprop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The hydroxy group can participate in substitution reactions, where it is replaced by other functional groups using reagents like tosyl chloride (TsCl) in the presence of a base.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, catalytic hydrogenation

    Substitution: TsCl, base (e.g., pyridine)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Tosylates, other substituted derivatives

Scientific Research Applications

2-(Cyclohexylsulfanyl)-3-hydroxyprop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: Potential use in the development of bioactive compounds. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Investigated for its potential therapeutic properties. Compounds with similar structures have shown promise in treating various diseases, including diabetes and cancer.

    Industry: Utilized in the production of specialty chemicals and materials. Its reactivity can be harnessed to create polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylsulfanyl)-3-hydroxyprop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the sulfanyl group can influence its binding affinity and specificity, while the nitrile and hydroxy groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Phenylsulfanyl)-3-hydroxyprop-2-enenitrile
  • 2-(Methylsulfanyl)-3-hydroxyprop-2-enenitrile
  • 2-(Cyclohexylsulfanyl)-3-hydroxyprop-2-enamide

Uniqueness

2-(Cyclohexylsulfanyl)-3-hydroxyprop-2-enenitrile is unique due to the presence of the cyclohexylsulfanyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds, influencing its reactivity and potential applications. The cyclohexyl group provides bulkiness, which can affect the compound’s interaction with other molecules and its overall stability.

Properties

CAS No.

345581-26-2

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

2-cyclohexylsulfanyl-3-hydroxyprop-2-enenitrile

InChI

InChI=1S/C9H13NOS/c10-6-9(7-11)12-8-4-2-1-3-5-8/h7-8,11H,1-5H2

InChI Key

LWKKYTCDMAPOTA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)SC(=CO)C#N

Origin of Product

United States

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